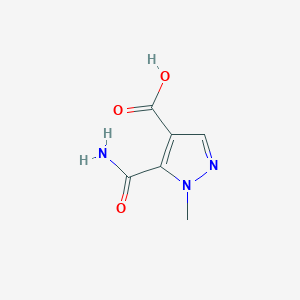

5-氨基甲酰基-1-甲基-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole-4-carboxylic acid derivatives are an important class of heterocyclic compounds . They have been studied for more than a century and are found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . Pyrazole and most of its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Synthesis Analysis

The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .Molecular Structure Analysis

The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis

The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .科学研究应用

结构和光谱研究

- 结构分析:Viveka 等人(2016 年)的一项研究重点关注相关化合物 5-甲基-1-苯基-1H-吡唑-4-羧酸的结构和光谱性质。本研究利用了核磁共振、傅里叶变换红外光谱和 X 射线衍射等各种分析技术,为吡唑衍生物的分子结构和性质提供了宝贵的见解。

化学合成和反应

- 环化研究:Smyth 等人(2007 年)探索了 2-(5-氨基-4-氨基甲酰基-1H-吡唑-3-基)乙酸与不同亲电试剂的环化反应。他们的研究结果揭示了环化结果对试剂性质和反应介质酸度的敏感性,导致从一种起始原料中生成各种有趣的双环杂环 (Smyth 等人,2007 年)。

药用应用

- 抗菌筛选:Maqbool 等人(2014 年)的研究调查了源自 5-氨基-3-甲基-1-苯基-1H-吡唑的化合物的抗菌特性,包括具有吡唑-4-羧酸结构的化合物。一些化合物表现出显着的抗菌活性,表明潜在的药用应用 (Maqbool 等人,2014 年)。

催化和合成应用

- 纳米有机固体酸:Zolfigol 等人(2015 年)的一项研究引入了新型的基于生物的有机催化剂,其中含有脲部分,包括氨基甲酰基衍生物。这些催化剂用于在温和且环保的条件下合成各种化合物,展示了含氨基甲酰基化合物在催化中的多功能性 (Zolfigol 等人,2015 年)。

配位化学

- 配位络合物:Radi 等人(2015 年)的研究合成了新型吡唑二羧酸衍生物,包括与 5-氨基甲酰基-1-甲基-1H-吡唑-4-羧酸相关的衍生物。他们研究了它们与各种金属的配位性质,导致形成单核螯合络合物。这项研究突出了此类化合物在新型配位化合物开发中的潜力 (Radi 等人,2015 年)。

作用机制

Target of Action

One study suggests that similar compounds may interact with thearyl hydrocarbon receptor .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such ashydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Related compounds have been shown to affect theβ-catenin pathway , which plays a crucial role in cell adhesion and intracellular signaling .

Pharmacokinetics

A related compound, ethyl 5-carbamoyl-1-methyl-1h-pyrazole-4-carboxylate, is reported to havehigh GI absorption and is not a substrate for P-gp , a protein that pumps foreign substances out of cells .

Result of Action

Related compounds have been shown to suppress theosteogenesis of mesenchymal stem cells .

安全和危害

未来方向

The future directions for research into pyrazole-4-carboxylic acid derivatives are likely to involve further exploration of their potential uses in medicine and other fields. Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of acid group into organic molecules, including pyrazole derivatives, has a potential to modify the bioactivities .

属性

IUPAC Name |

5-carbamoyl-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-4(5(7)10)3(2-8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOSBYPCBWCJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2775422.png)

![Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate](/img/structure/B2775431.png)

![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)

![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)